3-(Ethylamino)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Ethylamino)-2-methylpropanenitrile, also known as 3-EAMPN, is a synthetic compound used in scientific research. It is a nitrile compound with a unique structure that enables it to be used in a variety of applications, from drug development to biochemistry and physiology. 3-EAMPN is a versatile compound that has been used in a variety of research studies and experiments, due to its unique properties.
Scientific Research Applications
Radical-Mediated Degradation Studies
Azo compounds, including 2,2'-azobis(2-methylpropanenitrile) (AIBN), are utilized in radical-mediated degradation studies of pharmaceutical compounds. The characterization of N-(1-cyano-1-methylethyl)-2-methylpropanamide during AIBN decomposition highlights its utility in confirming AIBN's effectiveness and monitoring the kinetic formation of free radical species. This application is significant in pharmaceutical sciences for understanding compound stability and degradation pathways (K. Wells-Knecht & D. Dunn, 2019).
Bio-Based Chemical Production
3-Hydroxypropionic acid is recognized as a critical platform chemical derived from bio-based sources. It serves as a precursor for a variety of essential compounds, such as acrylic acid and acrylonitrile, showcasing the relevance of bio-based production methods in creating valuable chemicals from renewable resources. Metabolic engineering and genetically modified organisms play a crucial role in optimizing production efficiency, yield, and substrate utilization, emphasizing the importance of synthetic biology in industrial chemistry (Aladár Vidra & Á. Németh, 2017).
Heterocyclic Compound Synthesis
The novel synthesis of 3, 3'-((phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles highlights the application of nanotechnology in organic synthesis. These compounds exhibit potential antioxidant activity and corrosion inhibition, suggesting their utility in medicinal chemistry and materials science. The study underscores the intersection of nanotechnology with organic chemistry for synthesizing compounds with specific functional properties (G. C. Anjan Kumar et al., 2022).
Corrosion Inhibition
1-(2-ethylamino)-2-methylimidazoline and its derivatives have been studied for their efficacy as corrosion inhibitors, particularly for carbon steel in acid media. This research provides insight into the molecular basis of corrosion inhibition, offering potential applications in the protection of industrial materials. The study highlights the critical role of organic compounds in addressing corrosion, a significant challenge in industrial applications (J. Cruz et al., 2004).
properties
IUPAC Name |
3-(ethylamino)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8-5-6(2)4-7/h6,8H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMSLHNPBLAMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylamino)-2-methylpropanenitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.